molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0

2H-Pyrido[3,4-e][1,2]oxazine

Cat. No. B035347
M. Wt: 134.14 g/mol
InChI Key: LUEKRTPVONXJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrido[3,4-e][1,2]oxazine, also known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO is a bicyclic compound consisting of a pyridine ring fused with an oxazine ring. The compound has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 2H-Pyrido[3,4-e][1,2]oxazine is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 2H-Pyrido[3,4-e][1,2]oxazine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. 2H-Pyrido[3,4-e][1,2]oxazine has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Biochemical And Physiological Effects

2H-Pyrido[3,4-e][1,2]oxazine has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2H-Pyrido[3,4-e][1,2]oxazine has also been shown to have an effect on the central nervous system, with studies suggesting that the compound may have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

The advantages of using 2H-Pyrido[3,4-e][1,2]oxazine in lab experiments include its diverse biological activities, high purity, and ease of synthesis. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2H-Pyrido[3,4-e][1,2]oxazine. One of the potential areas of research is the development of novel derivatives of 2H-Pyrido[3,4-e][1,2]oxazine with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammation. Additionally, the use of 2H-Pyrido[3,4-e][1,2]oxazine in combination with other drugs or therapies may also be explored.

Synthesis Methods

The synthesis of 2H-Pyrido[3,4-e][1,2]oxazine involves a multistep process that includes the cyclization of an aldehyde with an amine followed by the addition of a carbonyl compound. The reaction is carried out under mild conditions and yields a high purity product. Several methods have been reported for the synthesis of 2H-Pyrido[3,4-e][1,2]oxazine, including the Pictet-Spengler reaction, Mannich reaction, and Biginelli reaction.

Scientific Research Applications

2H-Pyrido[3,4-e][1,2]oxazine has been extensively studied for its biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The compound has shown promising results in various preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various diseases.

properties

CAS RN

107116-53-0

Product Name

2H-Pyrido[3,4-e][1,2]oxazine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2H-pyrido[3,4-e]oxazine

InChI

InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H

InChI Key

LUEKRTPVONXJPQ-UHFFFAOYSA-N

SMILES

C1=CNOC2=C1C=NC=C2

Canonical SMILES

C1=CNOC2=C1C=NC=C2

synonyms

2H-Pyrido[3,4-e]-1,2-oxazine(9CI)

Origin of Product

United States

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